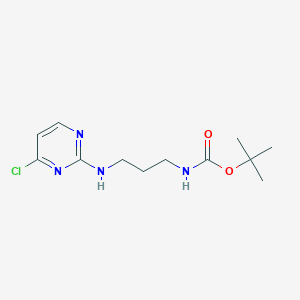

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate

CAS No.:

Cat. No.: VC13645625

Molecular Formula: C12H19ClN4O2

Molecular Weight: 286.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19ClN4O2 |

|---|---|

| Molecular Weight | 286.76 g/mol |

| IUPAC Name | tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate |

| Standard InChI | InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) |

| Standard InChI Key | ZKKCSJGHOHWPCX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl |

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position. This pyrimidine moiety is linked via a propylamine chain to a tert-butyl carbamate group, which provides steric bulk and influences solubility. The IUPAC name, tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate, reflects this arrangement.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉ClN₄O₂ | |

| Molecular Weight | 286.76 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCCCNc1nc(Cl)ccn1 | |

| InChI Key | ZKKCSJGHOHWPCX-UHFFFAOYSA-N |

Synthesis and Manufacturing

General Synthetic Routes

The synthesis involves multi-step reactions, often starting with functionalization of the pyrimidine ring followed by carbamate coupling.

Step 1: Amination of 4-Chloropyrimidine

A common approach reacts 4-chloro-2-aminopyrimidine with 3-aminopropylamine under basic conditions. For example, potassium carbonate in DMF at 120°C facilitates nucleophilic aromatic substitution, yielding 3-((4-chloropyrimidin-2-yl)amino)propylamine .

Step 2: Carbamate Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine. This step achieves high yields (>90%) under mild conditions .

Table 2: Representative Synthesis Conditions

Optimization Challenges

Side reactions, such as over-alkylation or Boc group migration, necessitate careful control of stoichiometry and temperature. Purification via silica gel chromatography or recrystallization from ethyl acetate/heptane mixtures is standard .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| Log P (iLOGP) | 2.04 | Computational | |

| Log S (ESOL) | -0.74 | Experimental | |

| TPSA | 64.35 Ų | Calculated |

Pharmacological Applications

Antibacterial and Antiviral Activity

Chlorinated pyrimidines exhibit antimicrobial properties by interfering with nucleotide synthesis. While direct evidence for this compound is lacking, structural analogs show efficacy against Gram-positive bacteria and RNA viruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume